Fulvestrant - 129453-61-8

Fulvestrant

Catalog Number: EVT-288075
CAS Number: 129453-61-8
Molecular Formula: C32H47F5O3S
Molecular Weight: 606.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fulvestrant is a synthetic estrogen receptor (ER) antagonist classified as a selective estrogen receptor downregulator (SERD). [, , , , , , , ] Unlike selective estrogen receptor modulators (SERMs) like Tamoxifen, Fulvestrant demonstrates no known agonist activity. [, , ] This characteristic classifies it as a “pure antiestrogen”. [] Fulvestrant plays a crucial role in scientific research, particularly in the field of oncology, serving as a valuable tool for studying estrogen-dependent signaling pathways and developing novel therapies for hormone-receptor-positive breast cancer. [, , , , , , , , , , , , , ]

Future Directions
  • Overcoming resistance: Further investigation is crucial to understand and overcome resistance mechanisms to Fulvestrant, such as ESR1 mutations, ER-independent growth pathways, and alterations in the tumor microenvironment. [, , , , , ]
  • Developing novel drug delivery systems: Efforts to improve the bioavailability and pharmacokinetic profile of Fulvestrant, such as developing oral formulations or targeted delivery systems, could enhance patient convenience and potentially improve treatment outcomes. []
  • Expanding clinical applications: Exploring the potential use of Fulvestrant in other hormone-dependent cancers, such as endometrial cancer or ovarian cancer, could open new avenues for therapeutic intervention. []
  • Personalized medicine: Integrating molecular profiling and biomarker analysis into clinical practice could help identify patients most likely to benefit from Fulvestrant therapy and tailor treatment strategies based on individual tumor characteristics. [, , , , ]
Classification and Source

Fulvestrant is classified as a selective estrogen receptor downregulator (SERD). Its chemical name is 7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)-nonyl]estra-1,3,5(10)-triene-3,17β-diol. The compound is derived from steroidal structures and is specifically designed to target estrogen receptors in breast tissue. Fulvestrant is marketed under the brand name Faslodex and is administered via intramuscular injection.

Synthesis Analysis

The synthesis of fulvestrant involves multiple steps. A detailed method includes:

Molecular Structure Analysis

Fulvestrant's molecular structure includes:

  • Core Structure: It has a steroid backbone with six asymmetric carbon atoms.
  • Functional Groups: The presence of a sulphoxide group in the side chain significantly influences its biological activity.
  • Isomerism: Fulvestrant exists as two diastereoisomers (Fulvestrant Sulphoxide A and B) that differ at the sulfur atom but share the same configuration at other stereogenic centers .
Chemical Reactions Analysis

Fulvestrant undergoes various chemical reactions during its synthesis and metabolism:

  • Oxidation Reactions: The compound can be oxidized at specific positions (C-2, C-4, C-17) leading to metabolites with reduced pharmacological activity.
  • Conjugation Reactions: Metabolites are conjugated to produce glucuronides and sulfates .
  • Stability: Fulvestrant is stable under hydrolysis but can be susceptible to oxidative degradation .
Mechanism of Action

Fulvestrant functions by binding to estrogen receptors in target tissues:

  • Receptor Binding: Upon binding, it causes a conformational change that leads to receptor degradation rather than activation.
  • Downregulation of Estrogen Receptors: This mechanism effectively reduces estrogen receptor levels in tumors, contributing to its antitumor activity .
  • Pharmacodynamics: Studies indicate that fulvestrant's efficacy may not solely depend on receptor downregulation but also on its antagonistic effects on estrogen signaling pathways .
Physical and Chemical Properties Analysis

Fulvestrant exhibits distinct physical and chemical properties:

  • Appearance: It is a white crystalline solid.
  • Solubility: Highly lipophilic with very low aqueous solubility; solubility studies indicate optimal formulations using castor oil and co-solvents for intramuscular injections .
  • Stability Profile: Fulvestrant shows stability against hydrolysis but can oxidize if not stored properly .
Applications

Fulvestrant is primarily used in clinical settings:

  • Breast Cancer Treatment: It is indicated for patients with hormone receptor-positive breast cancer who have progressed after prior endocrine therapy.
  • Combination Therapy: Fulvestrant can be used in combination with other agents like cyclin-dependent kinase inhibitors for enhanced therapeutic effects .
  • Research Applications: Modified forms of fulvestrant (such as radioiodinated variants) are being explored for targeted radiotherapy in cancer treatment .

Properties

CAS Number

129453-61-8

Product Name

Fulvestrant

IUPAC Name

(7R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C32H47F5O3S

Molecular Weight

606.8 g/mol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29?,30+,41?/m1/s1

InChI Key

VWUXBMIQPBEWFH-LQKBAPIOSA-N

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Solubility

6.72e-03 g/L

Synonyms

7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)estra-1,3,5(10)-triene-3,17-diol
Faslodex
fulvestrant
ICI 182,780
ICI 182780
ICI-182780
ICI182780
ZM 182780
ZM-182780
ZM182780

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC[C@H]3C([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.